4-Butylbiphenyl

Liquid Crystal Mesophase Nematic

4-Butylbiphenyl (C16H18, MW 210.31) is a monosubstituted biphenyl derivative featuring a butyl chain at the para position of one phenyl ring. Classified as a nonpolar aromatic hydrocarbon, it is primarily utilized as a key synthetic intermediate in the preparation of liquid crystalline materials for displays and optoelectronic devices, as well as in organic semiconductor research.

Molecular Formula C16H18
Molecular Weight 210.31 g/mol
CAS No. 37909-95-8
Cat. No. B1272922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butylbiphenyl
CAS37909-95-8
Molecular FormulaC16H18
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C16H18/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3
InChIKeyJZDZRFNMDCBTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butylbiphenyl (CAS 37909-95-8): A Core Mesogenic Intermediate for Liquid Crystal Synthesis and Materials Science


4-Butylbiphenyl (C16H18, MW 210.31) is a monosubstituted biphenyl derivative featuring a butyl chain at the para position of one phenyl ring [1]. Classified as a nonpolar aromatic hydrocarbon, it is primarily utilized as a key synthetic intermediate in the preparation of liquid crystalline materials for displays and optoelectronic devices, as well as in organic semiconductor research . Unlike the cyanobiphenyls (e.g., 4CB) which exhibit nematic phases, 4-butylbiphenyl itself is not a liquid crystal; its value lies in its well-defined physicochemical properties and its role as a core structural motif upon which further functionalization can be achieved to engineer desired mesomorphic and electronic characteristics .

Critical Differentiators of 4-Butylbiphenyl (CAS 37909-95-8) for Rational Procurement


The scientific and industrial utility of 4-butylbiphenyl cannot be met by simple substitution with other biphenyl derivatives. Unlike its closest analog, 4-cyano-4'-n-butylbiphenyl (4CB), which exhibits a monotropic nematic phase and is a finished liquid crystal [1], 4-butylbiphenyl lacks a mesophase entirely, making it a non-mesogenic building block rather than a functional LC [2]. Furthermore, the unsubstituted phenyl ring provides a distinct reactive handle for cross-coupling and electrophilic substitution compared to 4,4'-dialkylbiphenyls, offering divergent synthetic pathways. The physical properties, such as a low melting point (approx. 7°C), differentiate it from solid, higher-melting analogs, impacting both handling and formulation [3]. These distinctions directly influence selection for synthetic design and process development.

Quantitative Evidence Guide for 4-Butylbiphenyl (CAS 37909-95-8): Verified Differentiators vs. In-Class Comparators


Mesomorphic Behavior: Lack of Liquid Crystallinity vs. Monotropic Nematic 4CB

4-Butylbiphenyl is a non-mesogenic compound, existing solely as an isotropic liquid above its melting point [1]. This is a critical point of differentiation from its 4'-cyano-substituted analog, 4-cyano-4'-n-butylbiphenyl (4CB), which exhibits a monotropic nematic liquid crystal phase upon supercooling [2]. The absence of a mesophase in 4-butylbiphenyl dictates its role as a versatile, non-liquid crystalline synthetic intermediate rather than a functional LC material.

Liquid Crystal Mesophase Nematic

Charge Carrier Mobility: Monomer Benchmark for High-Performance Organic Semiconductors

When incorporated into a dimer structure, the 4-butylbiphenyl moiety enables high charge carrier mobility. A comparative study showed that biphenyl dimers containing a 4-butylbiphenyl unit, such as 1,8-bis[4-(4′-butylbiphenyl)]octane (4BP8BP4), achieved a temperature-independent mobility of 5–6 × 10⁻³ cm² V⁻¹ s⁻¹ [1]. This represents a significant enhancement compared to the corresponding monomer, 4-octyl-4′-butylbiphenyl (8BP4), which served as the baseline comparator [1].

Organic Semiconductor Charge Transport OFET

Synthetic Accessibility: High-Yield Hydrogenation Route to 4-Butylbiphenyl

A robust and efficient synthetic pathway to 4-butylbiphenyl is established via the hydrogenation of 4-butyrylbiphenyl. A specific patent example (CN112939715) reports this transformation proceeding with a yield of 98% and achieving a final product content of 99% [1]. This compares favorably to other alkylbiphenyl syntheses, which often involve more expensive catalysts (e.g., Pd-catalyzed cross-couplings) or lower-yielding Friedel-Crafts alkylations [2].

Organic Synthesis Hydrogenation Process Chemistry

Commercial Purity Benchmark: >98.0% (GC) as Standard Specification

The commercial standard for 4-butylbiphenyl is consistently defined by a minimum purity of >98.0% as determined by Gas Chromatography (GC), a specification maintained across major suppliers including TCI and Alfa Chemistry . This benchmark provides a clear, quantifiable threshold for procurement. In contrast, specifications for other simple alkylbiphenyls (e.g., 4-ethylbiphenyl or 4,4'-dimethylbiphenyl) may vary more widely (e.g., 95-98%) depending on supplier and application, as no universal industry standard exists.

Quality Control GC Analysis Procurement Specification

Physical Property Consistency: Melting Point of ~7°C and Refractive Index (n20/D 1.577)

4-Butylbiphenyl exhibits a highly consistent set of physical properties as reported across multiple authoritative sources, including a melting point of 7°C and a refractive index of n20/D 1.577 . This contrasts with the closely related structural isomer, 4-sec-butylbiphenyl, which would be expected to have a different melting point and boiling point due to branching, or with 4-t-butylbiphenyl, which is a solid at room temperature (M.P. ~52°C) [1]. The liquid state of 4-n-butylbiphenyl at standard laboratory temperatures simplifies handling and formulation.

Thermal Analysis Refractometry Characterization

Application Scenarios for 4-Butylbiphenyl (CAS 37909-95-8) Aligned with Verified Differentiators


Design and Synthesis of High-Mobility Organic Semiconductors

Research groups focused on developing organic field-effect transistors (OFETs) or other semiconductor devices can utilize 4-butylbiphenyl as a core monomer. By incorporating it into larger architectures like dimers or polymers, as demonstrated by the 4BP8BP4 dimer achieving a mobility of 5–6×10⁻³ cm² V⁻¹ s⁻¹ [1], researchers can engineer materials with enhanced, temperature-stable charge transport properties for flexible electronics applications.

Synthetic Intermediate for Tailored Liquid Crystal Molecules

In the development of new liquid crystal displays (LCDs), 4-butylbiphenyl serves as a non-mesogenic building block [1]. Synthetic chemists can leverage its unsubstituted phenyl ring for further functionalization (e.g., halogenation, cross-coupling) to create bespoke mesogens with specific properties like targeted birefringence or dielectric anisotropy, differentiating it from pre-formed liquid crystals like 4CB [2] which are used directly in device testing.

High-Purity Starting Material for Process Chemistry and Scale-Up

Process development chemists can select 4-butylbiphenyl with confidence due to its established high-yield (98%) and high-purity (99%) synthetic route [1] and the commercial availability of material with >98% (GC) purity [2]. This combination of reliable synthesis and consistent supply chain quality supports cost-effective scale-up and minimizes purification burdens in multi-step synthetic sequences for pharmaceutical or advanced materials manufacturing.

Formulation Additive to Reduce Viscosity in Liquid Crystal Mixtures

For industrial formulators, 4-butylbiphenyl can be employed as a viscosity-reducing agent in liquid crystalline mixtures [1]. Its low melting point (7°C) ensures it remains a non-viscous liquid at room temperature [2], facilitating blending. This application leverages a class-level property of certain biphenyl derivatives to improve the switching speed of LC devices by lowering the overall mixture viscosity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Butylbiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.